molecular formula C14H12FN5S B12040325 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine CAS No. 586988-15-0

3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12040325
CAS No.: 586988-15-0
M. Wt: 301.34 g/mol
InChI Key: GAIZRBXIRJPEJW-UHFFFAOYSA-N
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Description

3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a pyridine ring, and a fluorobenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine typically involves multi-step synthetic routes. One common approach is the reaction of 3-amino-1,2,4-triazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential as an anticancer agent, given the biological activity of triazole-containing compounds.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is not fully understood. it is believed to interact with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, interacting with various enzymes and receptors in the body. The fluorobenzylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing compound used as an antifungal agent.

    Anastrozole: A triazole-based drug used in the treatment of breast cancer.

    Flupoxam: A triazole-containing herbicide.

Uniqueness

3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is unique due to the combination of the triazole ring, pyridine ring, and fluorobenzylsulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds.

Properties

CAS No.

586988-15-0

Molecular Formula

C14H12FN5S

Molecular Weight

301.34 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12FN5S/c15-11-6-2-1-5-10(11)9-21-14-19-18-13(20(14)16)12-7-3-4-8-17-12/h1-8H,9,16H2

InChI Key

GAIZRBXIRJPEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3)F

solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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